Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of reaction parameters such as temperature, pH, and concentration of reactants is maintained. The final product is then purified through filtration, washing, and drying processes to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions
Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: This reaction can break down the azo bonds, leading to decolorization.
Substitution: This reaction can introduce different functional groups, modifying the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction typically leads to the formation of amines.
Scientific Research Applications
Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with molecular targets such as proteins and nucleic acids can also influence its staining properties.
Comparison with Similar Compounds
Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structure and properties. Similar compounds include:
- Hexasodium 4-amino-3,6-bis[[5-[[6-chloro-2-(4-chloro-3-sulfonatophenyl)imino-1H-1,3,5-triazin-4-ylidene]amino]-2-sulfonatophenyl]diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate
- 4-Amino-6-chloro-1,3-benzenedisulfonamide
These compounds share similar functional groups and applications but differ in their specific molecular structures and resulting properties.
Properties
CAS No. |
68110-31-6 |
---|---|
Molecular Formula |
C40H23Cl2N15Na6O19S6 |
Molecular Weight |
1418.9 g/mol |
IUPAC Name |
hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
InChI Key |
WOSYRUIVNDCHHH-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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